molecular formula C14H17Cl3N2O3S B3620491 N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B3620491
M. Wt: 399.7 g/mol
InChI Key: UJNTZEZJPCNUNS-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide is a chemical compound with a complex structure that includes an azepane ring, a sulfonyl group, and a trichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, the synthesis might involve the reaction of 4-aminobenzenesulfonyl chloride with azepane under controlled conditions to form the intermediate compound, which is then reacted with trichloroacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process would also need to ensure high purity and yield of the final product, which might involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The trichloroacetamide moiety can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, need to be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The trichloroacetamide moiety can also interact with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethylsulfanylbenzamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl3N2O3S/c15-14(16,17)13(20)18-11-5-7-12(8-6-11)23(21,22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNTZEZJPCNUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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